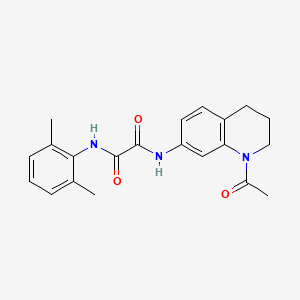

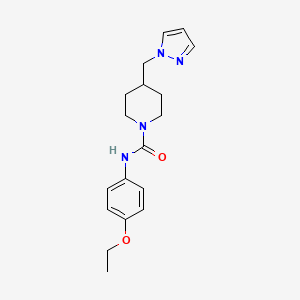

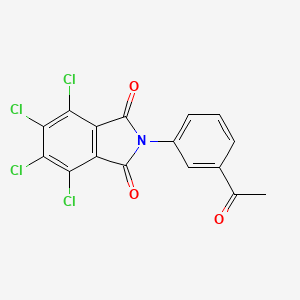

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide, also known as PTIQ, is a synthetic compound that belongs to the class of quinoline derivatives. PTIQ has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Fluorescent Zinc Sensors

A study by Mikata et al. (2008) describes the synthesis of isoquinoline-based ligands, such as 1-isoTQEN and 3-isoTQEN, which are derived from TPEN. These compounds exhibit enhanced fluorescence upon zinc-ion binding due to the introduction of a benzene ring, offering potential applications in fluorescent zinc sensing. The isoquinoline derivatives demonstrate a higher zinc-ion binding ability and improved zinc/cadmium discriminating capacity, making them useful in bioimaging and the study of zinc-related biological processes (Mikata et al., 2008).

Enzymatic Inhibition

N-Methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ), as discussed by Naoi et al. (1989), is oxidized by monoamine oxidase (MAO) into N-methylisoquinolinium ion, which inhibits enzymes involved in catecholamine metabolism. This highlights the potential of isoquinoline derivatives in neurological research, particularly in understanding the mechanisms underlying neurodegenerative diseases and developing MAO inhibitors (Naoi et al., 1989).

Synthetic Applications

Laumer et al. (2002) have demonstrated the enantioselective synthesis of 2-substituted 2-phenylethylamines through lithiation-substitution sequences using N-(2-phenylethyl)isobutyramide. This method provides a pathway for the synthesis of enantioenriched dihydroisoquinolines, offering a significant advancement in the field of synthetic organic chemistry and the development of chiral compounds (Laumer et al., 2002).

Pharmacological Activities

Research on isoquinoline alkaloids has shown a wide range of pharmacological activities. Dembitsky et al. (2015) review the biological activities of natural isoquinoline alkaloids and their N-oxides isolated from different plant species, indicating their importance in drug discovery. These compounds exhibit antimicrobial, antitumor, and other significant activities, pointing toward their potential as leads for new therapeutic agents (Dembitsky et al., 2015).

properties

IUPAC Name |

2-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-12(2)9-10-20-16-7-6-15(19-18(22)13(3)4)11-14(16)5-8-17(20)21/h6-7,11-13H,5,8-10H2,1-4H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAGUTPRWNBHIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide](/img/structure/B3008300.png)

![Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate](/img/structure/B3008301.png)

![8-benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008303.png)

![2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile;1,4-dioxane](/img/structure/B3008311.png)

![1-[(5-Fluoropyrimidin-2-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B3008322.png)